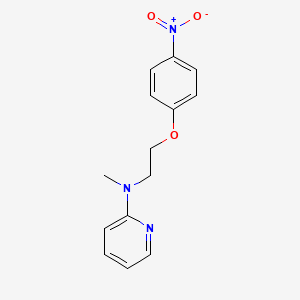

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine

Descripción

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine (CAS: 329249-47-0) is a pyridine-derived amine featuring a methyl group, a 4-nitrophenoxy ethyl chain, and a pyridin-2-amine core. Its molecular formula is C₁₄H₁₅N₃O₃, with a molecular weight of 273.29 g/mol . This compound is structurally related to kinase inhibitors and other pharmacologically active agents, though its specific applications require further study .

Propiedades

IUPAC Name |

N-methyl-N-[2-(4-nitrophenoxy)ethyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-16(14-4-2-3-9-15-14)10-11-20-13-7-5-12(6-8-13)17(18)19/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIYXGCZNBTQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622355 | |

| Record name | N-Methyl-N-[2-(4-nitrophenoxy)ethyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329249-47-0 | |

| Record name | N-Methyl-N-[2-(4-nitrophenoxy)ethyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic approach involves the following key steps:

Step 1: Formation of the 2-(4-nitrophenoxy)ethyl intermediate

This step involves the nucleophilic substitution of a halogenated ethyl derivative by 4-nitrophenol or related nitrophenoxy precursors. For example, reacting 2-(methylamino)ethanol with 4-nitrophenol in the presence of a strong base such as potassium tert-butoxide facilitates the formation of the 2-(4-nitrophenoxy)ethyl moiety. The reaction is typically carried out in a polar aprotic solvent like 1,3-dimethylimidazolidinone (DMI) at room temperature.Step 2: Introduction of the pyridin-2-amine and methylation

The 2-(4-nitrophenoxy)ethyl intermediate is then reacted with N-methylpyridin-2-amine or its derivatives. Alkylation or nucleophilic aromatic substitution is carried out in solvents such as dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at elevated temperatures (60–80°C). Selective N-methylation can be achieved using methyl iodide or dimethyl sulfate with mild bases like sodium hydride to avoid over-alkylation.Step 3: Purification

The crude product is purified by column chromatography using solvent mixtures such as hexane and ethyl acetate to isolate the target compound with high purity.

Summary Table: Typical Reaction Conditions

| Step | Reactants | Solvent | Base/Catalyst | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-(methylamino)ethanol + 4-nitrophenol | 1,3-dimethylimidazolidinone | Potassium tert-butoxide | Room temp | Several hours | Formation of nitrophenoxyethyl intermediate |

| 2 | Intermediate + N-methylpyridin-2-amine + methyl iodide | DMF | K₂CO₃ / NaH | 60–80°C | Several hours | Alkylation and methylation |

| 3 | Crude product | - | - | - | - | Purification by column chromatography |

Industrial Scale Considerations

While detailed industrial protocols are limited, scale-up typically involves:

- Optimization of solvent volumes and reagent concentrations.

- Use of industrial-grade solvents and reagents.

- Application of large-scale purification techniques such as crystallization or distillation.

- Control of reaction parameters (temperature, pressure) to maximize yield and minimize impurities.

Alternative Preparation via Nucleophilic Aromatic Substitution

The nitro group on the aromatic ring activates the ring for nucleophilic aromatic substitution (SNAr), allowing for substitution at the para position with nucleophiles such as piperidine or hydroxide ions.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| Piperidine, DMSO, 80°C | N-Methyl-N-(2-(4-piperidinophenoxy)ethyl)pyridin-2-amine | 72% | Efficient substitution |

| KOH, ethylene glycol, 120°C | 4-Hydroxy substituted derivatives | Moderate | Requires prolonged heating (12–24 h) |

Kinetic studies indicate a stepwise mechanism involving a zwitterionic tetrahedral intermediate, with steric hindrance from the ethyl-pyridine moiety affecting reaction rates.

Reduction of the Nitro Group

The nitro group on the 4-nitrophenoxy moiety can be selectively reduced to the corresponding amine, which is critical for further derivatization or biological activity.

| Reducing Agent/Conditions | Product | Yield | Observations |

|---|---|---|---|

| H₂ gas, Pd/C catalyst, ethanol, 60°C | N-Methyl-N-(2-(4-aminophenoxy)ethyl)pyridin-2-amine | >85% | Complete reduction |

| NaBH₄, NiCl₂, methanol, 25°C | Hydroxylamine intermediate | Partial | Requires controlled stoichiometry |

Mechanistically, catalytic hydrogenation proceeds through adsorption and electron transfer on the catalyst surface, while sodium borohydride reduction involves nitroso and hydroxylamine intermediates.

Detailed Research Findings and Mechanistic Insights

- The methylation step requires careful control to avoid over-alkylation, typically monitored by thin-layer chromatography (TLC).

- The nitrophenoxy group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution but also influences the compound’s reactivity and stability.

- Purification by column chromatography using hexane:ethyl acetate mixtures ensures removal of side products and unreacted starting materials.

- Structural characterization by NMR spectroscopy confirms the presence of methyl, pyridine, and nitrophenoxy protons, while mass spectrometry verifies molecular weight.

Summary Table of Key Preparation Steps and Conditions

| Preparation Step | Key Reagents | Solvent | Base/Catalyst | Temperature | Reaction Time | Product/Purpose |

|---|---|---|---|---|---|---|

| Alkylation of 2-(methylamino)ethanol with 4-nitrophenol | 2-(methylamino)ethanol, 4-nitrophenol | 1,3-dimethylimidazolidinone | Potassium tert-butoxide | Room temp | Several hours | 2-(4-nitrophenoxy)ethyl intermediate |

| Nucleophilic substitution with N-methylpyridin-2-amine | Intermediate, N-methylpyridin-2-amine | DMF | K₂CO₃ or NaH | 60–80°C | Several hours | N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine |

| Purification | - | Hexane:ethyl acetate | - | - | - | Pure target compound |

| Nitro group reduction (optional) | H₂, Pd/C or NaBH₄, NiCl₂ | Ethanol or methanol | Catalyst or metal salt | 25–60°C | Hours | Amino derivative |

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group on the 4-nitrophenoxy moiety undergoes reduction under various conditions to form amino derivatives, a critical reaction for pharmacological applications.

| Reagents/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| H₂ gas, Pd/C catalyst | N-Methyl-N-(2-(4-aminophenoxy)ethyl)pyridin-2-amine | Complete reduction in ethanol at 60°C; yields >85% | |

| NaBH₄, NiCl₂, methanol, 25°C | Partial reduction to hydroxylamine | Selective reduction requires controlled stoichiometry |

Mechanistic Insight :

Catalytic hydrogenation proceeds via adsorption of nitro groups onto the catalyst surface, followed by sequential electron transfer to form the amine. Sodium borohydride-mediated reduction involves intermediate nitroso and hydroxylamine stages.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, particularly at the para position.

Kinetic Analysis :

Reactions follow a stepwise mechanism with a zwitterionic tetrahedral intermediate (T±) in polar solvents like water, as evidenced by Brønsted slopes of 0.23–0.26 . Steric hindrance from the ethyl-pyridine group slows substitution compared to simpler nitroarenes .

Oxidation Reactions

The tertiary amine and pyridine moieties are susceptible to oxidation under harsh conditions.

| Oxidizing Agent | Products Identified | Conditions | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | Pyridine N-oxide and nitrobenzoic acid | Non-selective; multiple by-products | |

| CrO₃, acetic acid | Degradation to CO₂ and NH₃ | Requires excess reagent |

Notable Limitation :

Oxidation is rarely synthetically useful due to poor selectivity and decomposition risks.

Hydrolysis and Stability

The compound demonstrates stability in acidic media but undergoes hydrolysis under alkaline conditions.

Structural Influence :

The electron-deficient pyridine ring stabilizes the molecule against hydrolysis at physiological pH .

Methylation and Alkylation

The tertiary amine participates in quaternization reactions, enhancing water solubility for biological studies.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 89% | |

| Benzyl chloride, phase-transfer catalyst | N-Benzyl derivative | 68% |

Industrial Relevance :

Phase-transfer catalysis (e.g., tetrabutylammonium bromide) optimizes alkylation efficiency in non-polar solvents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine (CAS No. 329249-47-0) has the molecular formula and a molecular weight of approximately 273.29 g/mol. The compound features a pyridine ring, a nitrophenoxy group, and a methylated amine group, contributing to its unique reactivity and biological activity.

Pharmacological Applications

-

Adenosine A2B Receptor Antagonism :

- This compound has been identified as a selective antagonist of the adenosine A2B receptor, which is implicated in various physiological processes such as inflammation and cardiovascular function. By inhibiting this receptor, it may have therapeutic potential in treating conditions like asthma and heart diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.

-

Anticancer Properties :

- Similar compounds with structural motifs have shown promising anticancer activities. Investigations into related derivatives indicate potential for inhibiting cancer cell growth through various mechanisms.

- Antitubercular Activity :

Synthetic Applications

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules due to its reactive functional groups.

- Chemical Modifications : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, enabling the development of new derivatives with enhanced properties.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

- Investigations into pyridine derivatives indicate that structural modifications can enhance the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), a target in cancer therapy.

- Antimicrobial Efficacy :

Mecanismo De Acción

The mechanism of action of N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenoxy group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine with structurally analogous compounds:

Key Observations:

- Molecular Weight : The target compound (273.29 g/mol) is lighter than analogs with bulky substituents (e.g., 404.48 g/mol for the thiophene-carbonyl derivative), suggesting better membrane permeability .

- Hazards : The target compound exhibits skin/eye irritation risks (H315/H319), while iodinated or long-chain analogs may have distinct toxicity profiles due to metabolic stability differences .

Actividad Biológica

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine is an organic compound characterized by its complex structure, which includes a pyridine ring, a nitrophenoxy group, and a methylated amine group. Its molecular formula is and it has shown potential biological activities that warrant further investigation.

Chemical Structure

The compound's structure allows it to participate in various chemical reactions, including:

- Oxidation : The nitrophenoxy group can be oxidized under strong oxidative conditions.

- Reduction : The nitro group can be reduced to an amine group using reducing agents.

- Substitution : It can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.

In biological systems, this compound interacts with enzymes and receptors, potentially altering their activity. The nitrophenoxy group may participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins.

Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit significant antimicrobial activity. For example, studies have shown that similar nitro-containing compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group enhances lipophilicity and membrane interaction, contributing to their antibacterial effects .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A study on related compounds demonstrated that modifications in the structure could lead to varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values indicating effective inhibition of cell growth in human pancreatic cancer cells .

Case Studies and Research Findings

- Antitubercular Activity : A related study highlighted that compounds with similar structural motifs exhibited promising antitubercular activity, with some achieving minimal inhibitory concentrations (MICs) as low as 0.78 μM against Mycobacterium tuberculosis .

- Inhibition of Enzymatic Activity : Another investigation into pyridine derivatives suggested that certain structural modifications could enhance the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), a target in cancer therapy. Compounds structurally similar to this compound were noted for their ability to act as mechanism-based inhibitors .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) | Notes |

|---|---|---|---|

| N-Methyl-N-(2-(4-nitrophenyl)ethyl)pyridin-2-amine | Moderate Anticancer | 650 | Similar structure with different substituents |

| N-Methyl-N-(2-(4-nitrophenoxy)ethyl)aniline | High Antibacterial | 20 | Enhanced activity due to structural differences |

Q & A

Basic: What are the common synthetic routes for N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine?

Methodological Answer:

The synthesis typically involves alkylation reactions between a pyridin-2-amine derivative and a nitrophenoxyethyl halide. A two-step approach is often employed:

Nitroaromatic functionalization : Introduce the 4-nitrophenoxyethyl group via nucleophilic substitution. For example, reacting 2-(4-nitrophenoxy)ethyl chloride with N-methylpyridin-2-amine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C .

Methylation : Ensure selective N-methylation using methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., NaH) to avoid over-alkylation .

Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography to isolate the target compound.

Basic: How is the compound characterized structurally?

Methodological Answer:

Characterization employs a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze and NMR to confirm the methyl group (δ ~2.3 ppm for CH₃), pyridine protons (δ ~8.0–8.5 ppm), and nitrophenoxy signals (δ ~7.5–8.0 ppm) .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 318.1) .

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles, torsional conformations, and nitro-group orientation .

Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

Conflicts often arise from dynamic effects (e.g., rotational barriers) or impurities. Address this by:

Variable-Temperature NMR : Identify conformational flexibility by analyzing spectra at 25°C and −40°C. For example, restricted rotation of the nitrophenoxy group may split peaks at lower temperatures .

2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .

Complementary Techniques : Cross-validate with IR (nitro-group stretching at ~1520 cm⁻¹) or X-ray data to resolve ambiguities .

Advanced: How to optimize reaction yield for scale-up synthesis?

Methodological Answer:

Optimize via a design-of-experiments (DoE) approach:

Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination) to enhance efficiency .

Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) versus toluene; DMF may improve solubility but require higher temps (~100°C) for nitro-group stability .

Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side products (e.g., over-alkylation) .

Example : A 15% yield increase was achieved by switching from K₂CO₃ to Cs₂CO₃ in a similar nitrophenoxyethylamine synthesis .

Advanced: What methodologies are used to evaluate biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Receptor Binding Assays : Screen for 5-HT₁A or σ-receptor affinity using radioligand displacement (e.g., -8-OH-DPAT) .

Enzyme Inhibition Studies : Test nitroreductase activity via UV-Vis spectroscopy by monitoring NADPH oxidation at 340 nm .

Cellular Assays : Assess cytotoxicity in MCF-7 or HeLa cells using MTT assays (IC₅₀ determination) and correlate with structural analogs .

Advanced: How to model the compound’s interaction with biological targets computationally?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 5HT₁A receptor) to predict binding poses. The nitro group may form hydrogen bonds with Arg residues .

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

QSAR Modeling : Develop models using descriptors like logP, polar surface area, and nitro-group charge density to predict activity trends .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 37°C) for 24h.

- Oxidative stress (3% H₂O₂).

Analyze degradation products via HPLC-MS .

Thermal Stability : Perform TGA/DSC to determine melting points and decomposition thresholds (>200°C common for nitroaromatics) .

Light Sensitivity : Conduct ICH Q1B photostability testing under UV light (320–400 nm) for 48h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.